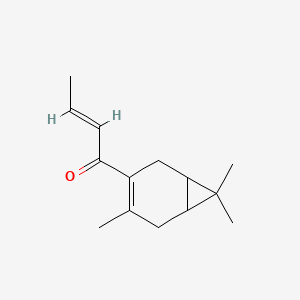
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,7,7-Trimethylbicyclo(410)hept-3-en-3-yl)-2-buten-1-one is an organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one typically involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A related compound with a similar bicyclic structure.
2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl trimethoxysilane: Another compound with a bicyclic structure, used as a coupling agent in various applications.
Uniqueness
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one is unique due to its specific combination of a bicyclic structure and a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
93942-51-9 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
(E)-1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-13(15)10-8-12-11(7-9(10)2)14(12,3)4/h5-6,11-12H,7-8H2,1-4H3/b6-5+ |
InChIキー |
VRAUAPMNLFSVNI-AATRIKPKSA-N |
異性体SMILES |
C/C=C/C(=O)C1=C(CC2C(C1)C2(C)C)C |
正規SMILES |
CC=CC(=O)C1=C(CC2C(C1)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
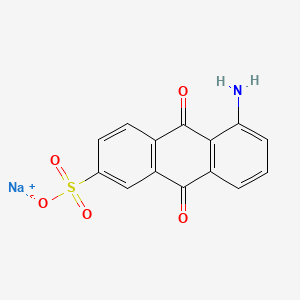
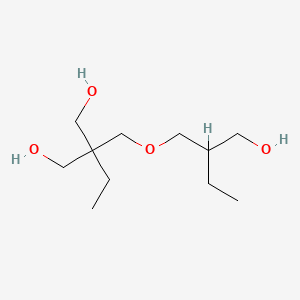
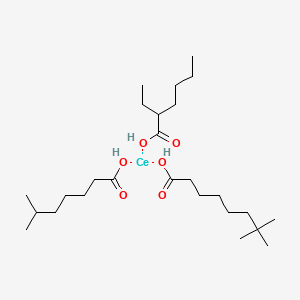

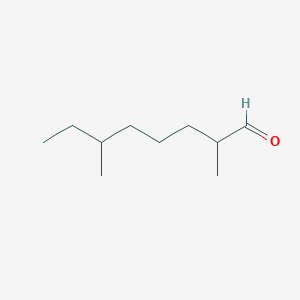
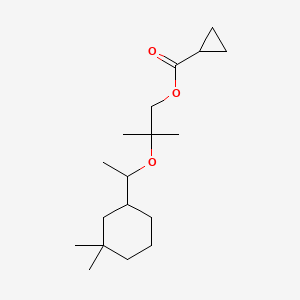
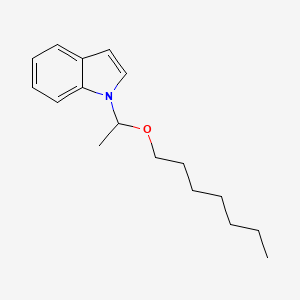


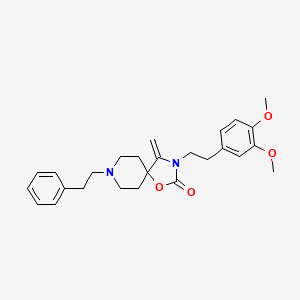

![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

